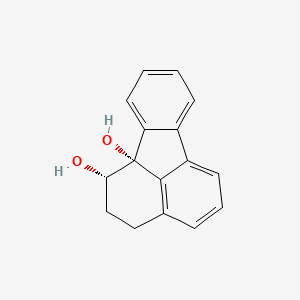
2,3-Dihydro-1,10b(1H)-fluoranthenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,10b(1H)-fluoranthenediol is an organic compound with a complex polycyclic structure It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,10b(1H)-fluoranthenediol typically involves multi-step organic reactions. One common method includes the reduction of fluoranthene derivatives followed by hydroxylation. The reaction conditions often require the use of strong reducing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2,3-Dihydro-1,10b(1H)-fluoranthenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
2,3-Dihydro-1,10b(1H)-fluoranthenediol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and toxicology.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which 2,3-Dihydro-1,10b(1H)-fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Fluoranthene: The parent compound, a polycyclic aromatic hydrocarbon.
1,2-Dihydrofluoranthene: A similar compound with a slightly different structure.
1,10b(1H)-Fluoranthenediol: Another derivative with different hydroxylation patterns.
Uniqueness
2,3-Dihydro-1,10b(1H)-fluoranthenediol is unique due to its specific hydroxylation pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
83291-45-6 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
(1S,10bR)-2,3-dihydro-1H-fluoranthene-1,10b-diol |
InChI |
InChI=1S/C16H14O2/c17-14-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16(14,18)15(10)12/h1-7,14,17-18H,8-9H2/t14-,16-/m0/s1 |
InChI 键 |
XEGWIQIJTLAJQO-HOCLYGCPSA-N |
手性 SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4[C@@]3([C@H]1O)O |
规范 SMILES |
C1CC2=C3C(=CC=C2)C4=CC=CC=C4C3(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
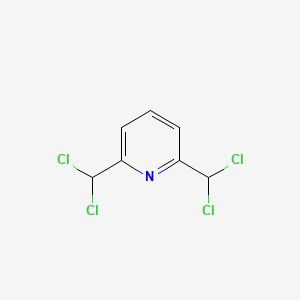
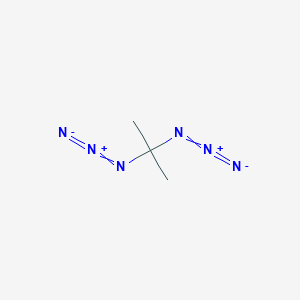

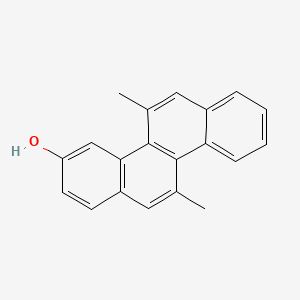
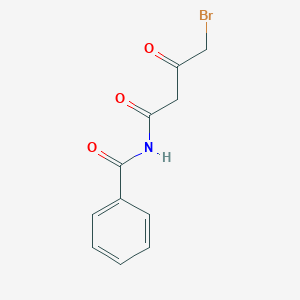
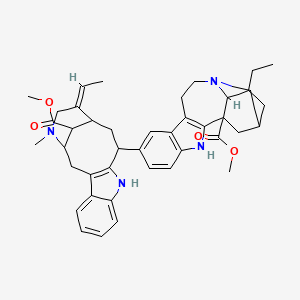
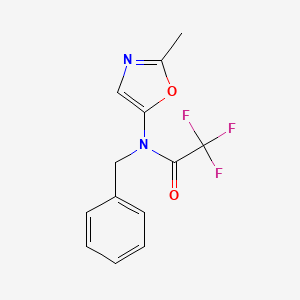
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

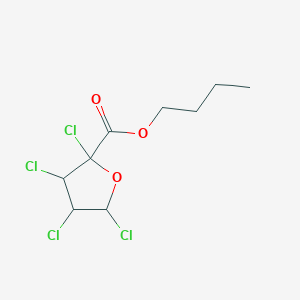
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)

